2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide
Description
This compound is a benzothiazole-acetamide hybrid featuring a trifluoromethyl group at the 4-position of the benzo[d]thiazole ring, a methylamino substituent at the 2-position, and a thiophene-containing ethylamide side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene moiety may contribute to π-stacking interactions in biological targets .
Properties
IUPAC Name |
2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3OS2/c1-23(10-14(24)21-8-7-11-4-3-9-25-11)16-22-15-12(17(18,19)20)5-2-6-13(15)26-16/h2-6,9H,7-8,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXUWARLFOWGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCC1=CC=CS1)C2=NC3=C(C=CC=C3S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on available literature.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 419.35 g/mol. The structure features a benzo[d]thiazole moiety, a trifluoromethyl group, and an acetamide functional group, contributing to its unique biological properties.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic pathway includes:
- Formation of the benzo[d]thiazole core.
- Introduction of the trifluoromethyl group.
- Coupling with the thiophenyl ethyl amine to form the final product.
This multi-step synthesis emphasizes the importance of reaction conditions and purification methods to achieve high yields and purity.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Acetylcholinesterase Inhibition
Compounds with similar structural features have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. For example, certain benzo[d]thiazole derivatives have demonstrated potent AChE inhibitory activity, suggesting that the target compound may also possess neuroprotective properties . The IC50 values for related compounds ranged from 2.7 µM to higher concentrations depending on their structural modifications.
Antimicrobial Activity
In addition to anticancer and neuroprotective effects, thiazole derivatives have been reported to exhibit antimicrobial activity against various pathogens. Studies showed that these compounds can inhibit bacterial growth and possess antifungal properties, indicating their potential as broad-spectrum antimicrobial agents .
Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of thiazole derivatives found that specific modifications enhanced binding affinity to AChE. Through molecular docking simulations, researchers identified key interactions between these compounds and the enzyme's active site, leading to improved understanding of their mechanism of action .
Study 2: Anticancer Efficacy
Another research focused on a series of thiazole-based compounds demonstrated significant anticancer activity against breast cancer cell lines, with some derivatives achieving IC50 values below 10 µM. This study highlighted the importance of structural variations in enhancing biological efficacy.
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Several studies have highlighted the anticancer properties of compounds with similar structures to 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide. For instance, derivatives of benzo[d]thiazole have shown significant cytotoxicity against various cancer cell lines. In particular, compounds exhibiting trifluoromethyl substitutions have been linked with enhanced anticancer activity due to their ability to induce apoptosis in tumor cells .
-
Antimicrobial Properties
- The compound's thiazole and thiophene moieties suggest potential antimicrobial activities. Research on similar thiazole derivatives indicates effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of trifluoromethyl groups often enhances the lipophilicity and bioavailability of these compounds, making them more effective as antimicrobial agents .
-
Enzyme Inhibition
- There is a growing body of evidence supporting the use of thiazole derivatives as inhibitors of key enzymes involved in disease processes. For example, certain benzo[d]thiazole derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases like Parkinson's . The specific structural features of this compound may contribute to similar inhibitory activities.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl significantly enhances the compound's reactivity and biological activity.
- Moiety Contributions : Each component (thiazole, thiophene, acetamide) contributes uniquely to the overall pharmacological profile, influencing solubility, stability, and interaction with biological targets.
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
- Trifluoromethyl vs.
- Side Chain Flexibility : Unlike rigid malonate esters in and , the target’s acetamide-thiophene side chain offers conformational flexibility, which may enhance target engagement .
Thiophene-Containing Analogues
- 2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide () : Shares a thiophene-acetamide motif but replaces the benzothiazole with a phenyl-thiazole core. This structural difference likely alters pharmacokinetic properties, as benzothiazoles generally exhibit higher metabolic stability than thiazoles .
- Ethyl 2-{[(2-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate (): Contains a thiophene ring but lacks the benzothiazole scaffold. The ester group in this compound may reduce oral bioavailability compared to the target’s amide linkage .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Calculated using fragment-based methods.
Q & A
Basic: What are the common synthetic routes for preparing this compound?
Answer:
The synthesis typically involves multi-step reactions focusing on constructing the benzothiazole and thiophene moieties. A general approach includes:
Thiazole ring formation : Reacting 2-amino-4-(trifluoromethyl)benzothiazole with methylating agents (e.g., methyl iodide) under basic conditions to introduce the methylamino group .
Acetamide coupling : Using a nucleophilic substitution or coupling reagent (e.g., EDC/HCl) to attach the thiophen-2-yl ethylamine group to the acetamide core .
Purification : Employing column chromatography or recrystallization from polar aprotic solvents (e.g., ethanol/dichloromethane) to isolate the final product .
Key intermediates should be monitored via TLC (Rf values) and characterized via IR/NMR to confirm functional group integrity .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in coupling steps, while dichloromethane minimizes side reactions in alkylation .
- Catalyst use : Triethylamine or DMAP improves reaction rates in amide bond formation .
- Temperature control : Low temperatures (0–5°C) reduce side-product formation during exothermic steps (e.g., methyl group introduction) .
- Real-time monitoring : HPLC with UV detection (λ = 254 nm) tracks intermediate stability and reaction completion .
Basic: What spectroscopic methods are critical for structural characterization?
Answer:
- NMR :
- ¹H NMR : Identify methylamino (δ 2.8–3.2 ppm), trifluoromethyl (δ 4.1–4.3 ppm), and thiophene protons (δ 6.8–7.2 ppm) .
- ¹³C NMR : Confirm the acetamide carbonyl (δ 165–170 ppm) and benzothiazole carbons .
- IR : Validate N–H stretches (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced: How can crystallographic data resolve ambiguities in structural assignments?
Answer:
Single-crystal X-ray diffraction provides:
- Bond angles/lengths : Verify the planarity of the benzothiazole ring and spatial arrangement of the trifluoromethyl group .
- Intermolecular interactions : Hydrogen bonding (N–H⋯N/S) and π-π stacking influence solubility and stability .
Example: In related thiazole-acetamides, dihedral angles between aromatic rings (e.g., 79.7° in dichlorophenyl derivatives) correlate with bioactivity .
Basic: What biological targets are hypothesized for this compound?
Answer:
Based on structural analogs:
- Enzyme inhibition : Thiazole derivatives often target cyclooxygenase (COX-1/2) or kinases via hydrogen bonding with active-site residues .
- Receptor modulation : The trifluoromethyl group may enhance binding to G-protein-coupled receptors (GPCRs) .
Preliminary assays (e.g., COX inhibition) should use in vitro enzymatic kits with IC₅₀ determination .
Advanced: How can molecular docking studies guide SAR (Structure-Activity Relationship) analysis?
Answer:
- Target selection : Dock against crystallized COX-2 (PDB: 5KIR) or kinase domains (e.g., EGFR) using AutoDock Vina .
- Key interactions :
- Trifluoromethyl group in hydrophobic pockets.
- Acetamide carbonyl as a hydrogen bond acceptor with catalytic lysine/arginine .
- Scoring : Prioritize compounds with binding energies < −8 kcal/mol and RMSD <2 Å .
Basic: How to address contradictory bioactivity data across different assays?
Answer:
- Assay validation : Compare results across cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., cisplatin for cytotoxicity) .
- Solubility checks : Use DMSO stocks <0.1% to avoid solvent interference .
- Statistical rigor : Apply ANOVA with post-hoc tests (p <0.05) to confirm significance .
Advanced: What strategies enhance metabolic stability for in vivo studies?
Answer:
- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) on the thiophene ring to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the acetamide as an ester for improved bioavailability .
- In vitro assays : Use liver microsomes (human/rat) to quantify half-life (t₁/₂) and metabolite profiling via LC-MS .
Basic: How to ensure compound purity for pharmacological testing?
Answer:
- Analytical HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with gradient elution (acetonitrile/water + 0.1% TFA). Target purity >95% (λ = 254 nm) .
- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
Advanced: What computational methods predict physicochemical properties?
Answer:
- Lipophilicity : Calculate logP values using SwissADME (consensus of 5 models) .
- Solubility : Use QSPR models in MOE or ACD/Percepta to estimate aqueous solubility (mg/mL) .
- pKa prediction : Determine ionization states (e.g., thiazole NH) via MarvinSketch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
